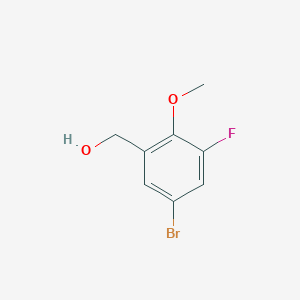

(5-Bromo-3-fluoro-2-methoxyphenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-bromo-3-fluoro-2-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO2/c1-12-8-5(4-11)2-6(9)3-7(8)10/h2-3,11H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGMACJKTPMUUGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1F)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70628957 | |

| Record name | (5-Bromo-3-fluoro-2-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

470668-69-0 | |

| Record name | (5-Bromo-3-fluoro-2-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(5-Bromo-3-fluoro-2-methoxyphenyl)methanol CAS number 470668-69-0

<An In-depth Technical Guide on (5-Bromo-3-fluoro-2-methoxyphenyl)methanol >

This guide provides an in-depth technical overview of this compound, CAS number 470668-69-0, tailored for researchers, scientists, and professionals in drug development. This versatile aromatic alcohol is a key intermediate in organic synthesis, offering a unique combination of reactive sites for the construction of complex molecules.

Core Chemical and Physical Properties

A comprehensive understanding of the physicochemical characteristics of this compound is essential for its effective application in research and development.

| Property | Value |

| CAS Number | 470668-69-0 |

| Molecular Formula | C8H8BrFO2[1][2] |

| Molecular Weight | 235.05 g/mol [1][2] |

| Appearance | Solid[1] |

| Boiling Point | 297.9 ± 35.0 °C at 760 mmHg[1] |

| Purity | Typically ≥98%[1][2] |

| Synonyms | 5-bromo-3-fluoro-2-methoxybenzyl alcohol, (5-Bromo-3-fluoro-2-methoxy-phenyl)-methanol[2] |

Synthesis and Mechanistic Considerations

The strategic synthesis of this compound is critical for ensuring high purity and yield, which are paramount for subsequent applications.

Retrosynthetic Approach

A logical retrosynthetic pathway for this molecule originates from the corresponding benzaldehyde derivative. This common strategy involves the reduction of the aldehyde functionality to the primary alcohol.

Caption: Retrosynthetic analysis of this compound.

Recommended Synthetic Protocol: Reduction of the Aldehyde Precursor

This protocol details a reliable method for the synthesis of this compound via the reduction of 5-bromo-3-fluoro-2-methoxybenzaldehyde.

Materials:

-

5-bromo-3-fluoro-2-methoxybenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure:

-

Reaction Setup: Dissolve the starting aldehyde in a suitable solvent such as a mixture of methanol and dichloromethane in a round-bottom flask.

-

Cooling: Cool the solution to 0°C in an ice bath to moderate the reaction rate and prevent potential side reactions.

-

Reducing Agent Addition: Slowly add sodium borohydride to the cooled solution. This gradual addition is crucial for controlling the exothermic nature of the reaction.

-

Reaction Progression: Stir the mixture at 0°C and then allow it to warm to room temperature while monitoring the reaction's progress using thin-layer chromatography (TLC).

-

Quenching: Carefully add a saturated aqueous solution of ammonium chloride to quench the reaction and decompose any excess sodium borohydride.

-

Extraction: Extract the product into an organic solvent like dichloromethane.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude alcohol by column chromatography on silica gel to yield the final, high-purity product.

Caption: Experimental workflow for the synthesis of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of this compound make it a valuable building block in the synthesis of novel therapeutic agents.

-

Fluorine in Drug Design: The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[3][4] Its high electronegativity and ability to form strong bonds with carbon are key attributes leveraged in medicinal chemistry.[3]

-

Bromine as a Synthetic Handle: The bromine atom serves as a versatile functional group for introducing molecular diversity through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of complex molecular scaffolds.

-

Intermediate for Bioactive Molecules: This compound can serve as a precursor to a wide range of biologically active molecules, including those with potential applications in oncology and other therapeutic areas.

Safety and Handling

Proper handling and storage of this compound are crucial to ensure laboratory safety.

Hazard Identification:

-

Harmful if swallowed, in contact with skin, or if inhaled. [5]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection.[5][6]

-

Ventilation: Use only outdoors or in a well-ventilated area.[5][6] Avoid breathing dust.[5]

-

Handling: Wash skin thoroughly after handling.[5][6] Do not eat, drink, or smoke when using this product.[5]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[6][8] Store locked up.[5][6]

First Aid:

-

If on skin: Wash with plenty of soap and water.[6]

-

If in eyes: Rinse cautiously with water for several minutes.[6]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[6]

-

If swallowed: Call a poison center or doctor if you feel unwell and rinse your mouth.[5]

Conclusion

This compound stands out as a strategically important building block in modern organic synthesis. Its trifunctional nature provides a robust platform for the development of novel compounds with significant potential in drug discovery and materials science. This guide has provided a comprehensive overview of its properties, synthesis, applications, and safety considerations to empower researchers in their scientific endeavors.

References

A comprehensive list of references is available for further reading and verification.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of (5-Bromo-3-fluoro-2-methoxyphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of (5-Bromo-3-fluoro-2-methoxyphenyl)methanol (CAS No. 470668-69-0), a substituted benzyl alcohol derivative of interest in medicinal chemistry and drug development. This document details the compound's identity, key physical and chemical properties, and outlines standardized experimental protocols for their determination. Where experimental data is not publicly available, estimations based on structurally related compounds and computational predictions are provided to guide researchers. The guide is structured to offer both a quick reference and an in-depth resource for scientists working with this and similar chemical entities.

Introduction and Chemical Identity

This compound is a polysubstituted aromatic alcohol. Its structure, featuring a bromine atom, a fluorine atom, and a methoxy group on the phenyl ring, makes it a valuable building block in the synthesis of more complex molecules, particularly in the realm of pharmaceutical research. Understanding its fundamental physicochemical properties is paramount for its effective use in synthesis, formulation, and biological screening.

Chemical Structure:

Figure 1: 2D structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | 5-bromo-3-fluoro-2-methoxybenzyl alcohol, (5-Bromo-3-fluoro-2-methoxy-phenyl)-methanol[2] |

| CAS Number | 470668-69-0[2] |

| Molecular Formula | C₈H₈BrFO₂[2] |

| Molecular Weight | 235.05 g/mol [2] |

| InChI | InChI=1S/C8H8BrFO2/c1-12-8-5(4-11)2-6(9)3-7(8)10/h2-3,11H,4H2,1H3[2] |

| InChIKey | YGMACJKTPMUUGR-UHFFFAOYSA-N[2] |

| SMILES | COC1=C(C=C(Br)C=C1F)CO |

Physicochemical Properties

A summary of the known and estimated physicochemical properties of this compound is presented in Table 2. These parameters are critical for predicting the compound's behavior in various experimental and biological systems.

Table 2: Summary of Physicochemical Properties

| Property | Value | Source/Method |

| Physical Form | Solid | [1] |

| Melting Point | Not available | - |

| Boiling Point | 297.9 ± 35.0 °C at 760 mmHg | [1] |

| Solubility | Not experimentally determined. Predicted to be soluble in methanol, ethanol, and other polar organic solvents. | Prediction based on structural analogs |

| pKa (hydroxyl proton) | Not experimentally determined. Estimated to be ~14-15. | Estimation based on substituted benzyl alcohols |

| LogP (Octanol-Water Partition Coefficient) | Not experimentally determined. A calculated LogP of 2.0891 is available for the isomer (4-Bromo-5-fluoro-2-methoxyphenyl)methanol. | [3] |

Experimental Protocols for Property Determination

To ensure data integrity and reproducibility, standardized experimental protocols are essential. The following sections detail the methodologies for determining key physicochemical properties.

Melting Point Determination

The melting point provides a quick assessment of a compound's purity. A sharp melting range is indicative of high purity.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.

-

Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in a melting point apparatus. The temperature is ramped up quickly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

-

Observation: The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Figure 2: Workflow for Melting Point Determination.

Solubility Assessment

Solubility in various solvents is a critical parameter for reaction setup, purification, and formulation.

Protocol: Qualitative Solubility Testing

-

Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexanes).

-

Procedure: To approximately 10 mg of this compound in a small test tube, add the selected solvent dropwise with agitation.

-

Observation: Continue adding the solvent up to 1 mL. Observe if the solid dissolves completely. Solubility is often expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or semi-quantitatively (e.g., >100 mg/mL).

Determination of the Octanol-Water Partition Coefficient (LogP)

LogP is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties.

Protocol: Shake-Flask Method for LogP Determination

-

Phase Preparation: Prepare water saturated with n-octanol and n-octanol saturated with water.

-

Sample Preparation: A known concentration of this compound is dissolved in the aqueous phase.

-

Partitioning: Equal volumes of the aqueous solution and the saturated n-octanol are combined in a separatory funnel and shaken vigorously for a set period to allow for partitioning.

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Figure 3: Workflow for LogP Determination via Shake-Flask Method.

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the benzyl alcohol group, the hydroxyl proton, and the methoxy group protons. The aromatic protons will likely appear as complex multiplets in the range of 6.5-7.5 ppm, with coupling to the fluorine atom. The benzylic CH₂ protons would be expected around 4.5-4.8 ppm as a singlet or a doublet if coupled to the hydroxyl proton. The methoxy protons will be a sharp singlet around 3.8-4.0 ppm. The hydroxyl proton signal can be broad and its chemical shift will be concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum will show eight distinct signals. The carbon bearing the bromine will be in the range of 110-120 ppm. The carbon attached to the fluorine will show a large one-bond carbon-fluorine coupling constant (¹JCF) and will appear in the region of 150-160 ppm. The carbon attached to the methoxy group will be around 155-165 ppm. The benzylic carbon (CH₂OH) is expected around 60-65 ppm, and the methoxy carbon around 55-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands. A broad and strong absorption in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group. C-H stretching vibrations of the aromatic ring will appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the CH₂ and CH₃ groups will be just below 3000 cm⁻¹. The C-O stretching of the alcohol and the ether will be visible in the fingerprint region, typically between 1000-1300 cm⁻¹. Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.[1][4]

Mass Spectrometry (MS)

In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) would be expected at m/z 234 and 236, with approximately equal intensity due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).[3] Common fragmentation patterns for benzyl alcohols include the loss of the hydroxyl group or water, and the formation of a stable tropylium-like cation. The loss of a bromine radical is also a possible fragmentation pathway.

Synthesis Outline

A plausible synthetic route to this compound would involve the reduction of the corresponding benzaldehyde, 5-bromo-3-fluoro-2-methoxybenzaldehyde. This reduction can be readily achieved using common reducing agents.

General Synthetic Procedure:

-

Dissolution: 5-Bromo-3-fluoro-2-methoxybenzaldehyde is dissolved in a suitable solvent, such as methanol or ethanol.

-

Reduction: A reducing agent, for example, sodium borohydride (NaBH₄), is added portion-wise to the solution at a controlled temperature (e.g., 0 °C).

-

Quenching: After the reaction is complete, it is carefully quenched with water or a dilute acid.

-

Extraction: The product is extracted into an organic solvent like ethyl acetate.

-

Purification: The crude product is purified by column chromatography on silica gel to afford pure this compound.

Safety and Handling

This compound is classified as harmful and an irritant.[1] The following GHS hazard statements apply:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[1]

Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).[1]

Conclusion

This technical guide has consolidated the available and predicted physicochemical properties of this compound. While some experimental data is lacking in the public domain, the provided information and protocols offer a solid foundation for researchers and drug development professionals. The structural features of this compound make it a promising candidate for further investigation in synthetic and medicinal chemistry. Future work should focus on the experimental determination of the missing physicochemical parameters and the full spectroscopic characterization of this molecule to further enhance its utility in scientific research.

References

-

Rathee, N. (2025, September 24). IR Spectra of Alcohols. Prezi. [Link]

-

Chemicalbridge. This compound. Retrieved from [Link]

-

PubMed. (2014, April 2). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Retrieved from [Link]

-

OpenStax. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols. Organic Chemistry. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis and Derivatization of (5-Bromo-3-fluoro-2-methoxyphenyl)methanol and its Structural Analogs for Drug Discovery

Introduction: A Scaffold of Pharmaceutical Interest

In the landscape of modern medicinal chemistry, the strategic functionalization of aromatic scaffolds is a cornerstone of drug design. The molecule (5-Bromo-3-fluoro-2-methoxyphenyl)methanol presents a unique and highly functionalized aromatic core, making it a compelling starting point for the synthesis of novel structural analogs and derivatives with potential therapeutic applications. This technical guide provides a comprehensive overview of the synthesis, derivatization, and characterization of this scaffold, offering researchers and drug development professionals a detailed roadmap for exploring its chemical space.

The convergence of a bromine atom, a fluorine atom, and a methoxy group on a benzyl alcohol framework provides multiple avenues for chemical modification. Each of these functionalities imparts distinct physicochemical properties that can be leveraged to modulate biological activity, metabolic stability, and pharmacokinetic profiles.[1][2] The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents.[3] The fluorine atom can enhance metabolic stability and binding affinity through favorable electronic interactions.[1] The methoxy group, a common feature in natural products and approved drugs, can influence ligand-target interactions and improve physicochemical properties.[2]

This guide will delve into the synthetic pathways to access the core this compound structure, provide detailed protocols for its derivatization, and discuss the analytical techniques for the characterization of the resulting analogs.

Synthesis of the Core Structure: this compound

The synthesis of the core molecule, this compound, can be efficiently achieved from commercially available starting materials. A logical and reliable synthetic route commences with a polysubstituted benzoic acid, which is then reduced to the corresponding benzyl alcohol.

Synthetic Pathway Overview

Caption: Synthetic route to the core molecule.

Experimental Protocol: Reduction of 5-Bromo-3-fluoro-2-methoxybenzoic Acid

This protocol details the reduction of the corresponding benzoic acid to the target benzyl alcohol. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent suitable for this transformation.

Materials:

-

5-Bromo-3-fluoro-2-methoxybenzoic acid

-

Lithium aluminum hydride (LiAlH4)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (1.5 eq.) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

-

Addition of Starting Material: Dissolve 5-bromo-3-fluoro-2-methoxybenzoic acid (1.0 eq.) in anhydrous THF in a separate flask. Add this solution dropwise to the stirred LiAlH4 suspension via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, cool the flask to 0 °C in an ice bath. Cautiously quench the excess LiAlH4 by the slow, dropwise addition of ethyl acetate, followed by the sequential addition of water (same volume as the mass of LiAlH4 used), 15% aqueous NaOH (same volume as the mass of LiAlH4 used), and finally water again (three times the volume as the mass of LiAlH4 used).

-

Work-up: Stir the resulting mixture at room temperature for 30 minutes. Filter the granular precipitate and wash it thoroughly with THF. Combine the filtrate and washes.

-

Extraction: Remove the THF under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure product.

Derivatization Strategies for Analog Synthesis

The this compound scaffold offers two primary handles for derivatization: the benzyl alcohol moiety and the aryl bromide.

Derivatization of the Benzyl Alcohol Moiety

The hydroxyl group of the benzyl alcohol can be readily modified through etherification, oxidation, or conversion to other functional groups like phenylacetic acids.

Sources

Spectroscopic data of (5-Bromo-3-fluoro-2-methoxyphenyl)methanol (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of (5-Bromo-3-fluoro-2-methoxyphenyl)methanol

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for the compound this compound. As a key intermediate in various synthetic applications, particularly in the development of pharmaceuticals and agrochemicals, a thorough understanding of its structural and electronic properties is paramount. This document is intended for researchers, chemists, and drug development professionals, offering not just raw data, but a field-proven interpretation grounded in the principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).

The methodologies and interpretations presented herein are designed to be self-validating, reflecting the rigorous standards of modern analytical chemistry. Each section explains the causality behind the observed spectral features, providing a robust framework for quality control and further research.

Molecular Structure and Spectroscopic Overview

The structure of this compound incorporates several key functional groups that give rise to a distinct and interpretable spectroscopic fingerprint. The aromatic ring is substituted with a bromine atom, a fluorine atom, a methoxy group, and a hydroxymethyl group. This unique substitution pattern dictates the electronic environment of each nucleus, leading to characteristic signals in NMR, specific vibrational modes in IR, and predictable fragmentation in MS.

The following workflow outlines the standard process for comprehensive spectroscopic analysis of a novel or synthesized compound such as this.

Caption: Workflow for Spectroscopic Structure Elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for the proposed structure.

Experimental Protocol: NMR

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its single residual peak at 7.26 ppm.

-

Instrument Setup: The analysis is typically performed on a 400 MHz or 500 MHz spectrometer. Standard acquisition parameters for ¹H NMR include a 30-degree pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a 90-degree pulse angle with proton decoupling is used to simplify the spectrum and enhance signal-to-noise.

-

Data Acquisition: Acquire a ¹H NMR spectrum, followed by a broadband proton-decoupled ¹³C NMR spectrum. For more complex assignments, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable.

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum provides information on the number of distinct protons, their electronic environment, and their proximity to other protons. The electron-withdrawing nature of the halogen and oxygen substituents significantly influences the chemical shifts of the aromatic protons.

Table 1: ¹H NMR Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |

| ~7.20 | d | 1H | Ar-H | This aromatic proton is deshielded by the adjacent bromine and experiences coupling from the fluorine atom. |

| ~7.05 | d | 1H | Ar-H | This proton is influenced by the ortho-methoxy group and meta-fluorine, showing a distinct downfield shift. |

| ~4.75 | s | 2H | -CH₂ OH | The benzylic protons appear as a singlet, indicating no adjacent protons. Its position is characteristic of a methylene group attached to both an aromatic ring and an oxygen atom. |

| ~3.90 | s | 3H | -OCH₃ | The methoxy protons appear as a sharp singlet, as expected. The downfield shift is due to the attached electronegative oxygen atom. |

| ~2.50 | br s | 1H | -OH | The hydroxyl proton is often broad and its chemical shift is concentration and temperature dependent. It typically does not couple with other protons. |

Note: The exact chemical shifts and coupling constants can vary slightly based on solvent and concentration. The 'd' for aromatic protons indicates a doublet, arising from coupling to the fluorine atom (³JHF).

¹³C NMR Spectral Data & Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The use of proton decoupling simplifies the spectrum to a series of singlets, where each peak corresponds to a different carbon atom.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale for Assignment |

| ~155-160 (d) | C -F | The carbon directly bonded to fluorine shows a very large one-bond coupling constant (¹JCF), appearing as a doublet. It is significantly downfield due to the electronegativity of fluorine. |

| ~145-150 | C -OCH₃ | The carbon attached to the methoxy group is deshielded by the oxygen atom. |

| ~130-135 | C -CH₂OH | This quaternary carbon is shifted downfield due to its attachment to the ring and the hydroxymethyl group. |

| ~125-130 | Ar-C H | Aromatic methine carbon. |

| ~115-120 | Ar-C H | Aromatic methine carbon. |

| ~110-115 (d) | C -Br | The carbon bonded to bromine is shifted downfield, and may show a smaller coupling to fluorine (²JCF). |

| ~60-65 | -C H₂OH | The benzylic carbon is shielded relative to the aromatic carbons but deshielded by the attached oxygen. |

| ~55-60 | -OC H₃ | The methoxy carbon appears in its characteristic region. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Experimental Protocol: IR

-

Sample Preparation: For a solid sample, the KBr (potassium bromide) pellet method is common. A small amount of the compound is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, a thin film can be cast from a volatile solvent, or a solution can be analyzed in a suitable IR-transparent cell.

-

Data Acquisition: The sample is placed in the beam of an FTIR (Fourier-Transform Infrared) spectrometer. A background spectrum (of air or the KBr pellet) is first recorded and automatically subtracted from the sample spectrum to yield the final absorbance/transmittance data.

IR Spectral Data & Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

Table 3: Characteristic IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3500 - 3200 | O-H Stretch | Alcohol (-OH) | Strong, Broad |

| 3100 - 3000 | C-H Stretch | Aromatic | Medium |

| 2950 - 2850 | C-H Stretch | Aliphatic (-CH₂, -CH₃) | Medium |

| 1600 - 1450 | C=C Stretch | Aromatic Ring | Medium-Strong |

| 1250 - 1000 | C-O Stretch | Aryl Ether & Alcohol | Strong |

| 1100 - 1000 | C-F Stretch | Aryl Fluoride | Strong |

| 600 - 500 | C-Br Stretch | Aryl Bromide | Medium |

The broadness of the O-H stretch is a key diagnostic feature, resulting from hydrogen bonding. The strong C-O and C-F stretching bands are also critical for confirming the presence of the methoxy, alcohol, and fluoro substituents.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. It also offers structural clues through the analysis of fragmentation patterns.

Experimental Protocol: MS

-

Sample Introduction: The sample, dissolved in a volatile solvent like methanol or acetonitrile, is introduced into the mass spectrometer. Common ionization techniques include Electron Impact (EI) for volatile compounds and Electrospray Ionization (ESI) for less volatile or more polar compounds.

-

Ionization & Analysis: In EI, high-energy electrons bombard the molecule, causing ionization and extensive fragmentation. In ESI, a soft ionization technique, the molecule is typically protonated or deprotonated, yielding the molecular ion ([M+H]⁺ or [M-H]⁻) with minimal fragmentation. The ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

MS Spectral Data & Interpretation

The key information from the mass spectrum is the molecular ion peak, which confirms the molecular weight of the compound (C₈H₈BrFO₂ = 233.99 g/mol ).

Table 4: Expected Mass Spectrometry Data

| m/z Value | Interpretation | Rationale |

| 234 / 236 | [M]⁺• (Molecular Ion) | The presence of bromine results in a characteristic M/M+2 isotopic pattern with nearly equal intensity (due to the natural abundance of ⁷⁹Br and ⁸¹Br). This is a definitive indicator of a single bromine atom. |

| 216 / 218 | [M - H₂O]⁺• | Loss of a water molecule from the molecular ion, a common fragmentation for alcohols. |

| 205 / 207 | [M - CH₂OH]⁺• | Loss of the hydroxymethyl radical, representing cleavage of the benzylic C-C bond. |

| 157 | [M - Br]⁺ | Loss of the bromine radical. |

The isotopic signature of bromine is the most powerful diagnostic tool in the mass spectrum of this compound. The observation of the M and M+2 peaks in an approximately 1:1 ratio is unambiguous proof of its presence.

Conclusion

The combined application of NMR, IR, and MS provides a complete and unambiguous characterization of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the specific substitution pattern on the aromatic ring. IR spectroscopy validates the presence of the key hydroxyl, methoxy, and halogen functional groups. Finally, mass spectrometry confirms the molecular weight and elemental formula, with the bromine isotopic pattern serving as a definitive marker. This comprehensive dataset forms a reliable basis for quality assurance and serves as a benchmark for any further synthetic transformations or biological studies involving this compound.

References

-

PubChem. Compound Summary for CID 13854181, this compound. National Center for Biotechnology Information. [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer-Verlag Berlin Heidelberg. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

Solubility and stability of (5-Bromo-3-fluoro-2-methoxyphenyl)methanol in common solvents

An In-Depth Technical Guide to the Characterization of (5-Bromo-3-fluoro-2-methoxyphenyl)methanol: Solubility and Stability

Disclaimer: Publicly available experimental data on the solubility and stability of this compound is limited. This guide, therefore, serves as a comprehensive methodological framework for researchers, scientists, and drug development professionals. It provides the necessary protocols and theoretical grounding to generate this critical data in a scientifically rigorous and regulatory-compliant manner.

Executive Summary

This compound is a substituted aromatic alcohol with potential applications in pharmaceutical and chemical synthesis. Its physicochemical properties, particularly solubility and stability, are paramount to its development and application. Poor solubility can hinder bioavailability and formulation, while instability can compromise safety, efficacy, and shelf-life. This document outlines the requisite experimental protocols, based on industry best practices and regulatory guidelines, to thoroughly characterize the solubility profile and degradation pathways of this compound. By following these methodologies, researchers can establish a robust data package to inform formulation development, define storage conditions, and ensure the quality of their active substance.

Introduction: The "Why" Behind the Protocols

In drug development, the journey from a promising molecule to a viable therapeutic is paved with data. Two of the most critical datasets are solubility and stability. Solubility dictates how well a compound dissolves in a given solvent system, a prerequisite for absorption in the body and a key parameter for formulation design.[1] Stability defines the molecule's resilience to environmental factors such as pH, temperature, light, and oxidative stress.[2] Understanding a molecule's degradation pathways is not just a scientific exercise; it is a regulatory requirement to ensure that no harmful byproducts form over time.[2][3][4]

This guide is structured to provide not just the "how" but the "why" behind each experimental choice. The protocols are designed as self-validating systems, grounded in the principles of the International Council for Harmonisation (ICH) guidelines, to produce reliable and reproducible results.

Part 1: Solubility Profile Determination

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its dissolution rate and bioavailability.[1] The Shake-Flask method is the gold standard for determining thermodynamic equilibrium solubility, providing a definitive measure of a compound's solubility in a specific solvent at a set temperature.[5][6]

Experimental Protocol: Equilibrium Solubility via Shake-Flask Method

This protocol is designed to determine the solubility across a range of pharmaceutically relevant solvents and pH conditions.

1. Preparation:

- Ensure the this compound sample is a finely milled powder to maximize surface area and facilitate dissolution.

- Prepare a series of aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) and select a range of organic solvents representing different polarity classes (see Table 1).

- Calibrate all analytical equipment, particularly the HPLC and UV-Vis spectrophotometer.

2. Execution:

- Add an excess amount of the compound to a known volume of each solvent in separate, sealed vessels (e.g., glass vials). The presence of undissolved solid at the end of the experiment is essential to confirm saturation.[6][7]

- Place the vessels in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[5][7][8]

- After the shaking period, allow the vessels to stand undisturbed for a sedimentation period (e.g., 18-24 hours) at the same constant temperature to allow undissolved solids to settle.[8]

- Carefully withdraw an aliquot from the clear supernatant. To avoid aspirating solid particles, this is best done via filtration (e.g., using a 0.45 µm PTFE syringe filter) or after centrifugation.[5]

- Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.[1][9]

3. Data Analysis:

- The determined concentration represents the equilibrium solubility of the compound in that specific solvent at that temperature.

- Perform each measurement in triplicate to ensure reproducibility. Report the results as a mean ± standard deviation.

Data Presentation: Solubility of this compound

The results should be compiled into a clear, comparative table.

| Solvent System | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) |

| pH 1.2 Buffer (SGF) | Aqueous | 37 | Experimental Data | Experimental Data |

| pH 4.5 Acetate Buffer | Aqueous | 37 | Experimental Data | Experimental Data |

| pH 6.8 Buffer (SIF) | Aqueous | 37 | Experimental Data | Experimental Data |

| Water | Polar Protic | 25 | Experimental Data | Experimental Data |

| Ethanol | Polar Protic | 25 | Experimental Data | Experimental Data |

| Methanol | Polar Protic | 25 | Experimental Data | Experimental Data |

| Isopropyl Alcohol | Polar Protic | 25 | Experimental Data | Experimental Data |

| Acetonitrile | Polar Aprotic | 25 | Experimental Data | Experimental Data |

| Acetone | Polar Aprotic | 25 | Experimental Data | Experimental Data |

| Dichloromethane | Non-Polar | 25 | Experimental Data | Experimental Data |

Workflow Visualization: Solubility Determination

Caption: Workflow for a forced degradation study.

Part 3: Theoretical Degradation Pathway Analysis

Based on the structure of this compound, several degradation pathways can be hypothesized. This theoretical analysis guides the researcher in identifying potential degradants during LC-MS analysis.

-

Oxidation of the Benzyl Alcohol: The primary alcohol moiety is a likely site for oxidation. Mild oxidation would yield the corresponding benzaldehyde, (5-Bromo-3-fluoro-2-methoxyphenyl)methanal. More aggressive oxidation could lead to the formation of the benzoic acid derivative, 5-Bromo-3-fluoro-2-methoxybenzoic acid. This is a common metabolic and chemical degradation pathway for benzyl alcohols. [10][11][12]* Ether Formation (Dimerization): Under acidic and/or thermal stress, benzyl alcohols can undergo dehydration to form a dibenzyl ether. [12]This would result in a dimer with a significantly higher molecular weight.

-

Reactions of the Aromatic Ring: While the aromatic ring itself is relatively stable, extreme conditions could potentially lead to nucleophilic substitution or other modifications, although this is less likely than oxidation of the alcohol. The electron-withdrawing nature of the bromine and fluorine atoms and the electron-donating methoxy group will influence the reactivity of the ring.

Conclusion

The protocols and theoretical considerations outlined in this guide provide a robust framework for the comprehensive characterization of this compound. Executing these solubility and forced degradation studies is a non-negotiable step in the preclinical and formulation development phases. The resulting data will be instrumental in formulating a safe, effective, and stable product, enabling informed decisions on candidate progression and satisfying critical regulatory requirements.

References

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). ResolveMass. [Link]

-

Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

-

Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

-

Sinha, A. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube. [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018, August 31). Regulations.gov. [Link]

-

Singh, S., & Kumar, V. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6). [Link]

-

SOP for Forced Degradation Study. (n.d.). PHARMA DEVILS. [Link]

-

Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. [Link]

-

Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. [Link]

-

Andrade, C. A., et al. (2018). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 54(1). [Link]

-

Dutta, T. K., & Vaidyanathan, C. S. (2005). Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818. Journal of Molecular Microbiology and Biotechnology, 9(3-4), 184-192. [Link]

-

ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

-

Phale, P. S., et al. (2003). Metabolism of benzyl alcohol via catechol ortho-pathway in methylnaphthalene-degrading Pseudomonas putida CSV86. Applied Microbiology and Biotechnology, 61(5-6), 465-471. [Link]

-

Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. (2024, September 9). ALWSCI Technologies. [Link]

-

Zhang, Y. (2013). Solubility estimation and rapid structural characterization of small molecule drugs in polymers. Purdue e-Pubs. [Link]

-

Witt, H., et al. (2019). Anaerobic degradation pathways of phenylalanine and benzyl alcohol in Aromatoleum aromaticum. ResearchGate. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2005). Lund University Publications. [Link]

-

Analytical Techniques In Stability Testing. (2025, March 24). Separation Science. [Link]

-

Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). LCGC. [Link]

-

Gierczak, T., et al. (2024). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. Molecules, 29(13), 3079. [Link]

Sources

- 1. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. resolvemass.ca [resolvemass.ca]

- 4. database.ich.org [database.ich.org]

- 5. enamine.net [enamine.net]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. scielo.br [scielo.br]

- 8. researchgate.net [researchgate.net]

- 9. "Solubility estimation and rapid structural characterization of small m" by Xin Chen [docs.lib.purdue.edu]

- 10. Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolism of benzyl alcohol via catechol ortho-pathway in methylnaphthalene-degrading Pseudomonas putida CSV86 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine | MDPI [mdpi.com]

The Emerging Therapeutic Potential of Bromofluoromethoxy-Substituted Benzyl Alcohols: A Technical Guide for Drug Discovery

Abstract

In the landscape of medicinal chemistry, the strategic functionalization of aromatic scaffolds is a cornerstone of drug discovery. The introduction of halogens and methoxy groups can profoundly influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This technical guide explores the therapeutic potential of a unique class of compounds: bromofluoromethoxy-substituted benzyl alcohols. By dissecting the intricate interplay of these functional groups, we aim to provide a comprehensive resource for researchers engaged in the design and development of novel therapeutics. This document will navigate the rationale behind their synthesis, propose robust methodologies for evaluating their biological activity, and elucidate potential mechanisms of action, thereby paving the way for future investigations into this promising chemical space.

Introduction: The Strategic Imperative of Multi-Functionalization

The benzyl alcohol moiety, a simple aromatic alcohol, serves as a versatile scaffold in medicinal chemistry.[1] Its derivatives have been reported to possess a wide array of biological activities, including antimicrobial, antifungal, anticancer, and enzyme inhibitory properties.[2][3][4][5][6][7] The true potential of this scaffold, however, is unlocked through precise and strategic substitution on the aromatic ring.

The introduction of halogens, such as bromine and fluorine, is a well-established strategy in drug design to enhance biological activity. Fluorine, with its high electronegativity and small size, can improve metabolic stability, binding affinity, and membrane permeability.[8] Bromine, a larger and more polarizable halogen, can form halogen bonds, which are increasingly recognized as significant interactions in ligand-protein binding. The methoxy group, on the other hand, can act as a hydrogen bond acceptor and influence the electronic properties of the aromatic ring, often leading to altered receptor interactions and improved metabolic profiles.

This guide focuses on the convergence of these three functionalities—bromo, fluoro, and methoxy—on a benzyl alcohol core. We hypothesize that the unique combination of these substituents will result in novel compounds with enhanced and potentially synergistic biological activities. The interplay of electronic effects, steric hindrance, and lipophilicity conferred by these groups presents a compelling avenue for the discovery of new therapeutic agents.

Synthetic Strategies: Accessing the Chemical Space

The synthesis of bromofluoromethoxy-substituted benzyl alcohols can be approached through several strategic pathways, primarily involving the reduction of corresponding benzaldehydes or benzoic acids. The choice of starting material and synthetic route will depend on the desired substitution pattern on the aromatic ring.

Key Synthetic Approach: Reduction of Substituted Benzaldehydes

A common and efficient method for the synthesis of benzyl alcohol derivatives is the reduction of the corresponding benzaldehyde.[1][9] This transformation can be readily achieved using a variety of reducing agents.

Experimental Protocol: Synthesis of a Bromofluoromethoxy-Substituted Benzyl Alcohol

-

Starting Material: A commercially available or synthesized bromofluoromethoxy-substituted benzaldehyde.

-

Reduction:

-

Dissolve the substituted benzaldehyde in a suitable solvent, such as methanol or ethanol.

-

Cool the solution to 0°C in an ice bath.

-

Add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The molar ratio of NaBH₄ to the aldehyde is typically 1:1 to 1.5:1.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Work-up:

-

Once the reaction is complete, quench the excess NaBH₄ by the slow addition of water or dilute hydrochloric acid.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Concentrate the dried organic solution under reduced pressure to obtain the crude product.

-

Purify the crude benzyl alcohol derivative by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

-

-

Characterization:

-

Confirm the structure of the purified product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and FTIR.

-

Diagram of Synthetic Workflow

Caption: Potential mechanism of anticancer activity.

Enzyme Inhibition

Benzyl alcohol and its derivatives have been reported to inhibit various enzymes, including serine proteases and D-glucose transport proteins. [4][5]The specific substitution pattern of bromofluoromethoxy groups could lead to selective inhibition of therapeutically relevant enzymes.

Experimental Protocol: General Enzyme Inhibition Assay

-

Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its corresponding substrate in an appropriate buffer.

-

Inhibition Assay:

-

In a 96-well plate, add the enzyme solution, followed by the test compound at various concentrations.

-

Pre-incubate the enzyme and inhibitor for a specific period.

-

Initiate the reaction by adding the substrate.

-

-

Detection: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Structure-Activity Relationship (SAR) and Mechanistic Insights

A systematic investigation of a library of bromofluoromethoxy-substituted benzyl alcohols will be crucial for establishing a clear Structure-Activity Relationship (SAR). Key considerations include:

-

Positional Isomerism: The relative positions of the bromo, fluoro, and methoxy groups on the aromatic ring will significantly impact the electronic distribution and steric profile of the molecule, thereby influencing its interaction with biological targets.

-

Synergistic Effects: It is important to determine whether the observed biological activity is a result of the additive effects of the individual substituents or a synergistic effect arising from their unique combination.

-

Mechanism of Action: For promising lead compounds, further studies should be conducted to elucidate their precise mechanism of action. This may involve target identification, binding studies, and analysis of downstream cellular effects. The antimicrobial mechanism of benzyl alcohol, for example, is known to involve the disruption of cell membrane integrity. [10]

Conclusion and Future Directions

Bromofluoromethoxy-substituted benzyl alcohols represent a largely unexplored class of compounds with significant therapeutic potential. The strategic combination of these three functional groups offers a powerful approach to fine-tuning the biological activity of the benzyl alcohol scaffold. This guide provides a foundational framework for the synthesis and evaluation of these novel derivatives.

Future research should focus on expanding the chemical library of these compounds, exploring a wider range of biological targets, and conducting in-depth mechanistic studies. The insights gained from these investigations will be instrumental in advancing the development of new and effective therapeutic agents for a variety of diseases.

References

-

Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. PMC. [Link]

-

The novel marine factor 3,5-dihydroxy-4-methoxybenzyl alcohol exhibits anticancer activity by regulating multiple signaling pathways in human glioblastoma cells. PubMed. [Link]

-

Inhibition by boronic acids and benzyl alcohol. ResearchGate. [Link]

-

Effects of benzyl alcohol on enzyme activities and D-glucose transport in kidney brush-border membranes. PubMed. [Link]

-

Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. ResearchGate. [Link]

- Benzyl alcohol derivatives and their use as antimicrobial agents.

-

Antifungal activity of 1, 2, 3-triazoles of 1-Benzyl-4-(phenoxymethyl) derivatives. ResearchGate. [Link]

-

Synthesis, antifungal activity and in silico ADMET studies of benzyl alcohol derivatives. DergiPark. [Link]

-

Synthesis, antibacterial activity and docking studies of benzyl alcohol derivatives. Semantic Scholar. [Link]

-

A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. Organic Chemistry Portal. [Link]

-

synthesis, antibacterial activity and docking studies of benzyl alcohol derivatives. Semantic Scholar. [Link]

-

Synthesis, antifungal activity and in silico ADMET studies of benzyl alcohol derivatives. DergiPark. [Link]

-

Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PMC. [Link]

-

Amidation reaction between benzyl alcohol and p‐methoxybenzyl amine in presence of Ru catalyst 3 c. ResearchGate. [Link]

-

Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation. RSC Publishing. [Link]

-

4-hydroxybenzyl alcohol: a novel inhibitor of tumor angiogenesis and growth. PubMed. [Link]

-

Observed and Calculated Antifungal Activity of Benzyl Alcohol Derivatives for Aspergillus niger. ResearchGate. [Link]

-

Benzyl Alcohol Series. Sparrow Chemical. [Link]

-

Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society. [Link]

-

OH-Detected Aromatic Microsolvation of an Organic NO Radical: Halogenation Controls the Solvation Side. The Journal of Physical Chemistry A. [Link]

-

Transformation of Tertiary Benzyl Alcohols into the Vicinal Halo-Substituted Derivatives Using N-Halosuccinimides. MDPI. [Link]

-

4-Methoxybenzyl alcohol. Human Metabolome Database. [Link]

-

Inhibition of autophagy by benzyl alcohol. PubMed. [Link]

-

What is the mechanism of Benzyl Alcohol? Patsnap Synapse. [Link]

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The novel marine factor 3,5-dihydroxy-4-methoxybenzyl alcohol exhibits anticancer activity by regulating multiple signaling pathways in human glioblastoma cells: Blocking EGF signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effects of benzyl alcohol on enzyme activities and D-glucose transport in kidney brush-border membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. purerims.smu.ac.za [purerims.smu.ac.za]

- 7. [PDF] SYNTHESIS, ANTIBACTERIAL ACTIVITY AND DOCKING STUDIES OF BENZYL ALCOHOL DERIVATIVES | Semantic Scholar [semanticscholar.org]

- 8. sparrow-chemical.com [sparrow-chemical.com]

- 9. İstanbul Journal of Pharmacy » Submission » Synthesis, antifungal activity and in silico ADMET studies of benzyl alcohol derivatives [dergipark.org.tr]

- 10. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]

(5-Bromo-3-fluoro-2-methoxyphenyl)methanol: A Strategic Building Block for Advanced Organic Synthesis

A Technical Guide for Researchers in Medicinal Chemistry and Materials Science

Introduction: The Strategic Value of Polysubstituted Aromatic Building Blocks

In the landscape of modern drug discovery and materials science, the demand for structurally complex and functionally diverse molecules has never been greater. The precise arrangement of substituents on an aromatic core is a critical design element that dictates a molecule's biological activity, pharmacokinetic properties, and material characteristics. (5-Bromo-3-fluoro-2-methoxyphenyl)methanol emerges as a pre-functionalized, high-value building block engineered to address this need. Its unique substitution pattern—featuring a strategically placed bromine atom for cross-coupling, a versatile hydroxymethyl group for further elaboration, and modulating fluoro and methoxy groups—offers a powerful platform for the efficient construction of sophisticated molecular architectures.

The fluorine atom, in particular, is a celebrated substituent in medicinal chemistry. Its high electronegativity and relatively small size can profoundly influence a drug candidate's metabolic stability, binding affinity, and lipophilicity, often leading to improved pharmacokinetic profiles.[1] This guide, authored from the perspective of a senior application scientist, provides an in-depth exploration of the properties, synthesis, and strategic applications of this compound, offering both foundational knowledge and field-proven experimental insights for its effective utilization.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is the foundation of its effective and safe use in any synthetic campaign. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 470668-69-0 | |

| Molecular Formula | C₈H₈BrFO₂ | [2] |

| Molecular Weight | 235.05 g/mol | [2][3] |

| Appearance | Solid | |

| Boiling Point | 297.9 ± 35.0 °C at 760 mmHg | |

| Purity | Typically ≥98% | [2] |

| InChI Key | YGMACJKTPMUUGR-UHFFFAOYSA-N | [2] |

Safety Information: The compound is classified with the GHS07 pictogram, indicating it is harmful. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Standard laboratory precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are mandatory. All manipulations should be performed within a certified chemical fume hood.

Synthesis of the Building Block

While this compound is commercially available, understanding its synthesis is valuable for contexts requiring in-house production or analogue synthesis. A common and reliable method involves the selective reduction of the corresponding benzaldehyde.

A Representative Synthetic Route: Reduction of 5-Bromo-3-fluoro-2-methoxybenzaldehyde

The synthesis hinges on the chemoselective reduction of the aldehyde functional group in the presence of the aryl bromide. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its mild nature, high selectivity for aldehydes over other functional groups, and operational simplicity.

Experimental Protocol: Synthesis via Reduction

-

Reaction Setup: To a round-bottom flask charged with 5-bromo-3-fluoro-2-methoxybenzaldehyde (1.0 eq) is added methanol (MeOH) to a concentration of approximately 0.2 M. The mixture is stirred at room temperature until the aldehyde is fully dissolved.

-

Reduction: The flask is cooled to 0 °C in an ice-water bath. Sodium borohydride (NaBH₄, 1.1 eq) is added portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring: The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature. Progress is monitored by Thin Layer Chromatography (TLC) until consumption of the starting material is complete (typically 1-2 hours).

-

Work-up: The reaction is carefully quenched by the slow addition of deionized water. The bulk of the methanol is removed under reduced pressure. The resulting aqueous slurry is extracted with ethyl acetate (3x).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo. The crude solid is then purified by flash column chromatography on silica gel to yield this compound as a solid.

Core Reactivity and Strategic Applications

The synthetic utility of this building block is derived from its two primary reactive sites: the C-Br bond and the hydroxymethyl (-CH₂OH) group . The fluorine and methoxy substituents serve to electronically modulate the aromatic ring, influencing the reactivity of these sites.

Caption: Key reactive sites and potential transformations of the building block.

The Power of the C-Br Bond: Palladium-Catalyzed Cross-Coupling

The bromine atom is the primary anchor for carbon-carbon and carbon-heteroatom bond formation. The Suzuki-Miyaura cross-coupling reaction is arguably the most powerful and widely used transformation for this purpose, enabling the synthesis of biaryl and heteroaryl structures that are prevalent in pharmaceuticals.[4][5]

Causality Behind Experimental Choices in Suzuki-Miyaura Coupling:

-

Catalyst Selection: The reactivity of aryl bromides in the oxidative addition step (the rate-limiting step for C-Br bonds) is generally high.[5] Standard and robust catalysts are often effective.

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A reliable Pd(0) source, though it can be sensitive to air. It is often used for less challenging couplings.

-

PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): A highly versatile and robust Pd(II) pre-catalyst. The dppf ligand provides a good balance of electron-richness and steric bulk, promoting both oxidative addition and reductive elimination, making it a go-to choice for a wide range of substrates.[6]

-

-

Base Selection: The base is crucial for activating the boronic acid in the transmetalation step.[6]

-

K₂CO₃ / K₃PO₄: Common, inexpensive inorganic bases used in aqueous solvent mixtures (e.g., Dioxane/H₂O). K₃PO₄ is a stronger base and can be more effective for less reactive boronic acids.[4]

-

Cs₂CO₃: A stronger and more soluble base, often used in anhydrous conditions (e.g., in pure Dioxane or Toluene) and can succeed where other bases fail, particularly in difficult couplings.[6]

-

-

Solvent System: The solvent must solubilize all components. A mixture of an organic solvent and water is common, as it facilitates the dissolution of both the organic substrates and the inorganic base.[4]

-

1,4-Dioxane/H₂O or DME/H₂O: Excellent choices that provide good solubility for a broad range of substrates and reagents.[4]

-

Versatility of the Hydroxymethyl Group

The primary alcohol provides a secondary handle for diversification, allowing for sequential modifications after the C-Br bond has been functionalized.

-

Oxidation to Aldehyde: Selective oxidation to the corresponding benzaldehyde opens up a vast array of subsequent reactions, including reductive amination, Wittig reactions, and aldol condensations.

-

Dess-Martin Periodinane (DMP): A mild and highly efficient reagent for converting primary alcohols to aldehydes with minimal over-oxidation.

-

Manganese Dioxide (MnO₂): Particularly effective for oxidizing benzylic alcohols. It is a heterogeneous reagent and is easily removed by filtration.

-

-

Oxidation to Carboxylic Acid: Further oxidation to the carboxylic acid allows for the formation of amides and esters, which are critical functional groups in drug molecules.

-

Jones Oxidation (CrO₃/H₂SO₄): A classic, powerful method, though the use of chromium is now often avoided due to toxicity concerns.

-

Potassium Permanganate (KMnO₄): A strong, inexpensive oxidant suitable for this transformation.

-

-

Etherification and Esterification: The alcohol can be readily converted to ethers or esters to modulate solubility, act as a protecting group, or serve as a linker to another part of a molecule. Standard protocols like the Williamson ether synthesis (using a base like NaH and an alkyl halide) or Fischer esterification (using a carboxylic acid and an acid catalyst) are highly effective.

Case Study: Application in Kinase Inhibitor Scaffolds

While specific examples citing this compound can be found in patent literature for complex scaffolds, a clear illustration of its utility can be seen in the synthesis of biaryl structures analogous to those found in many kinase inhibitors. The core strategy involves a Suzuki coupling to install a key heterocyclic system, followed by modification of the hydroxymethyl group.

Synthetic Scheme:

-

Step A (Suzuki Coupling): this compound is coupled with a heterocyclic boronic acid (e.g., a pyridine- or pyrimidine-boronic acid) using PdCl₂(dppf) as the catalyst and K₃PO₄ as the base in a dioxane/water solvent system. This efficiently forms the critical biaryl C-C bond.

-

Step B (Oxidation): The resulting biaryl alcohol is then oxidized to the aldehyde using DMP in dichloromethane (DCM).

-

Step C (Reductive Amination): The aldehyde is subsequently reacted with a primary or secondary amine in the presence of a mild reducing agent like sodium triacetoxyborohydride (STAB) to form the final amine-linked target molecule.

This sequence demonstrates how the building block's orthogonal reactive sites can be addressed in a logical and high-yielding fashion to rapidly build molecular complexity.

Validated Experimental Protocols

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for coupling this compound with a generic arylboronic acid.

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling experiment.

-

Reagent Preparation: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).

-

Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.03 eq).

-

Inerting: Seal the flask with a septum, and alternately evacuate and backfill with inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.[4]

-

Solvent Addition: Through the septum, add degassed 1,4-dioxane and degassed deionized water in a 4:1 ratio to achieve a final concentration of ~0.1 M with respect to the limiting reagent.[4]

-

Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Conclusion and Future Outlook

This compound is more than a simple reagent; it is a meticulously designed building block that offers a streamlined pathway to molecular complexity. Its pre-installed, orthogonally reactive functional groups—a cross-coupling ready C-Br bond and a versatile primary alcohol—provide chemists with significant strategic advantages, reducing step counts and improving overall synthetic efficiency. The presence of the fluoro and methoxy groups further enhances its value, providing a means to fine-tune the electronic and steric properties of target molecules. As the pursuit of novel therapeutics and advanced materials continues, the intelligent application of such sophisticated building blocks will remain a cornerstone of successful research and development programs.

References

-

PubChem. (4-Bromo-2-fluoro-5-methoxyphenyl)methanol. National Center for Biotechnology Information. Available from: [Link] (Note: This is a positional isomer, but provides comparable physicochemical data).

-

Dugger, R. E., et al. (2020). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 25(1), 209. Available from: [Link]

-

Chemicalbridge. This compound. Available from: [Link]

-

PubChem. 5-Bromo-2-methoxybenzyl alcohol. National Center for Biotechnology Information. Available from: [Link]

-

Hylland, K. T., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(40), 29184-29188. Available from: [Link]

-

Tabbasum, S., et al. (2016). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Pakistan journal of pharmaceutical sciences, 29(5), 1649-1655. Available from: [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. (4-Bromo-2-fluoro-5-methoxyphenyl)methanol | C8H8BrFO2 | CID 58762592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to the Synthesis of Polysubstituted Benzyl Alcohols

Authored for Researchers, Scientists, and Drug Development Professionals

Polysubstituted benzyl alcohols are a cornerstone of modern organic synthesis, serving as pivotal intermediates in the creation of pharmaceuticals, agrochemicals, and advanced materials. Their structural motif, a hydroxyl-bearing carbon directly attached to a variously decorated aromatic ring, imparts a unique combination of reactivity and biological relevance. This guide provides an in-depth exploration of the primary synthetic strategies to access this versatile class of molecules, focusing on the underlying principles, practical applications, and comparative analysis of each methodology.

Carbon-Carbon Bond Formation: Building the Benzyl Alcohol Core

The construction of the benzyl alcohol framework through the formation of a new carbon-carbon bond is a classical and highly effective approach. This strategy typically involves the reaction of an organometallic reagent with an aromatic carbonyl compound.

Grignard and Organolithium Additions to Aromatic Carbonyls

The addition of Grignard (RMgX) or organolithium (RLi) reagents to polysubstituted benzaldehydes and ketones is a robust and widely utilized method for the synthesis of secondary and tertiary benzyl alcohols, respectively.[1][2] The choice of the organometallic reagent is dictated by the desired substitution pattern on the benzylic carbon.

Mechanism and Rationale: The reaction proceeds via the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic carbonyl carbon of the aromatic aldehyde or ketone.[1] This addition forms a tetrahedral magnesium or lithium alkoxide intermediate, which is subsequently protonated during an aqueous workup to yield the final benzyl alcohol. The high polarity of the carbon-metal bond in these reagents renders them potent nucleophiles, capable of reacting with a wide array of electrophiles.

Experimental Protocol: Synthesis of 1-(4-methoxyphenyl)propan-1-ol via Grignard Reaction

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. A solution of ethyl bromide (1.1 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated by gentle warming and then maintained at a gentle reflux until the magnesium is consumed.

-

Addition to the Aldehyde: The Grignard reagent is cooled to 0 °C. A solution of 4-methoxybenzaldehyde (1.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel, maintaining the temperature below 10 °C.

-

Workup: After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 1-(4-methoxyphenyl)propan-1-ol.

Causality in Experimental Choices:

-

Anhydrous Conditions: Grignard and organolithium reagents are highly basic and will be quenched by protic solvents like water or alcohols. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.[3]

-

Initiation: The use of a small amount of iodine or 1,2-dibromoethane helps to activate the surface of the magnesium and initiate the formation of the Grignard reagent.

-

Temperature Control: The addition of the aldehyde to the Grignard reagent is exothermic. Maintaining a low temperature helps to minimize side reactions, such as enolization of the aldehyde or Wurtz-type coupling.

Workflow for Grignard Synthesis of Benzyl Alcohols

Caption: Workflow for the synthesis of polysubstituted benzyl alcohols via Grignard addition.

Reduction of Polysubstituted Carbonyl Compounds

The reduction of aromatic carbonyl compounds, including carboxylic acids, esters, aldehydes, and ketones, provides a direct and often high-yielding route to polysubstituted benzyl alcohols. The choice of reducing agent is critical and depends on the specific functional group being reduced and the presence of other sensitive functionalities in the molecule.

Reduction of Carboxylic Acids and Esters with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing both carboxylic acids and esters to primary alcohols.[4][5][6] This method is particularly useful when the corresponding polysubstituted benzoic acid or ester is readily available.